Fmoc-beta-phenyl-Phe-OH

Lipophilicity Drug Delivery Membrane Interaction

Fmoc-beta-phenyl-Phe-OH (Fmoc-β,β-diphenyl-Ala-OH) is a high-purity (≥98% by HPLC) protected amino acid designed for Fmoc-based solid-phase peptide synthesis (SPPS). Its gem-diphenyl substitution provides exceptional steric hindrance and extreme lipophilicity (XLogP3=6.1), which sterically shields peptide bonds from enzymatic cleavage, enhances membrane affinity for drug delivery, and uniquely enables self-assembly into opal-like photonic arrays. Choose this specialty building block for applications demanding robust conformational constraint, superior lipophilicity, and precise structural control that standard Fmoc-Phe-OH or Fmoc-beta-Phe-OH cannot achieve.

Molecular Formula C30H25NO4
Molecular Weight 463.5 g/mol
CAS No. 201484-50-6
Cat. No. B557783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-beta-phenyl-Phe-OH
CAS201484-50-6
Synonyms201484-50-6; Fmoc-L-3,3-Diphenylalanine; Fmoc-3,3-diphenyl-L-alanine; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-diphenylpropanoicacid; Fmoc-beta-phenyl-Phe-OH; (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-diphenyl-propanoicacid; (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3,3-diphenylpropanoicacid; AC1MC52D; Fmoc-3,3-diphenyl-L-alaine; SCHEMBL119505; Fmoc-Ala(3,3-diphenyl)-OH; Fmoc-beta,beta-diphenyl-Ala-OH; 09895_FLUKA; MolPort-001-758-559; ZINC2567629; CF-148; MFCD00672337; AKOS025117411; FL504-1; OR14629; AJ-41431; AK163632; AM000325; AM019683; AN-30180
Molecular FormulaC30H25NO4
Molecular Weight463.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C30H25NO4/c32-29(33)28(27(20-11-3-1-4-12-20)21-13-5-2-6-14-21)31-30(34)35-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h1-18,26-28H,19H2,(H,31,34)(H,32,33)/t28-/m0/s1
InChIKeyPENQOTJCVODUQU-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-beta-phenyl-Phe-OH (CAS 201484-50-6): A High-Lipophilicity, Sterically Hindered Amino Acid for Solid-Phase Peptide Synthesis


Fmoc-beta-phenyl-Phe-OH (CAS 201484-50-6), also known as Fmoc-β,β-diphenyl-Ala-OH or Fmoc-L-3,3-Diphenylalanine, is a protected, non-coded amino acid derivative [1]. It serves as a specialized building block in Fmoc-based solid-phase peptide synthesis (SPPS) for the introduction of Dip, a sterically hindered and highly lipophilic phenylalanine substitute . Its unique structure, featuring two phenyl rings at the beta-carbon, imparts distinct physicochemical properties that differentiate it from standard aromatic amino acids .

Why Fmoc-beta-phenyl-Phe-OH Cannot Be Replaced by Standard Fmoc-Phe-OH in Advanced Peptide Synthesis


Direct substitution of Fmoc-beta-phenyl-Phe-OH with simpler Fmoc-protected phenylalanine (Fmoc-Phe-OH, CAS 35661-40-6) or Fmoc-beta-Phe-OH (CAS 220498-02-2) is not feasible for applications demanding enhanced steric hindrance or extreme lipophilicity . The target compound's gem-diphenyl substitution at the beta-carbon creates a dramatically altered molecular environment: it has a higher molecular weight (463.5 vs. 387.4 g/mol) [1] and a substantially greater calculated lipophilicity (XLogP3 of 6.1) compared to Fmoc-beta-Phe-OH (XLogP3 ~4.3) [2]. This unique combination of properties governs the compound's behavior in SPPS coupling efficiency, peptide conformational constraint, and self-assembly into advanced materials, which generic alternatives cannot replicate.

Quantitative Differentiation Guide: Fmoc-beta-phenyl-Phe-OH vs. Fmoc-Phe-OH and Fmoc-beta-Phe-OH


Lipophilicity Advantage: XLogP3 Comparison for Enhanced Membrane Interaction

Fmoc-beta-phenyl-Phe-OH exhibits substantially higher lipophilicity than standard aromatic Fmoc-protected amino acids. Its calculated partition coefficient (XLogP3) is 6.1 [1], which is significantly greater than that of Fmoc-beta-Phe-OH (XLogP3 ~4.3) [2]. This increase is driven by the compound's two phenyl rings at the beta-carbon, providing a measurable and predictable boost in hydrophobicity for applications requiring strong interactions with lipid membranes or hydrophobic domains .

Lipophilicity Drug Delivery Membrane Interaction

Unique Self-Assembly Morphology: Formation of Photonic Array Structures

The self-assembly behavior of Fmoc-beta-phenyl-Phe-OH is distinct from simpler Fmoc-dipeptides like Fmoc-FF. Under controlled solvent evaporation, Fmoc-beta-phenyl-Phe-OH (Fmoc-Dip) assembles into arrays of spherical particles that exhibit Mie scattering, producing a vivid, opal-like multicolor appearance [1]. In contrast, Fmoc-FF typically forms hydrogels or nanotubes, and Fmoc-Phe-OH alone forms hydrogels under specific pH and buffer conditions [2]. This demonstrates that the target compound provides a unique route to creating photonic materials not accessible with standard building blocks.

Self-Assembly Photonics Biomaterials

Steric Bulk Quantification: Molecular Weight and Substitution Pattern

Fmoc-beta-phenyl-Phe-OH provides a defined and substantial increase in steric bulk compared to mono-substituted analogs. Its molecular weight is 463.5 g/mol [1], whereas the single beta-phenyl substituted analog, Fmoc-beta-Phe-OH, has a molecular weight of 387.4 g/mol [2]. The gem-diphenyl arrangement at the beta-carbon ensures a specific, rigid conformational constraint that is more pronounced than a single aromatic substitution, making it a precise tool for introducing localized steric hindrance into a peptide backbone .

Conformational Constraint Peptide Synthesis Steric Hindrance

High Purity Standards for Reliable SPPS: ≥98.0% HPLC Purity

To ensure reliable and reproducible results in solid-phase peptide synthesis, high monomer purity is essential. The benchmark grade of Fmoc-beta-phenyl-Phe-OH from major chemical suppliers is assayed at ≥98.0% purity by HPLC . This level of purity is critical for minimizing deletion sequences and by-products during the stepwise elongation of a peptide chain, particularly when incorporating a bulky, hydrophobic residue where coupling efficiency may be lower .

Purity Quality Control SPPS

Key Application Scenarios for Fmoc-beta-phenyl-Phe-OH in Research and Industry


Designing Peptidomimetics with Enhanced Proteolytic Stability

The substantial steric bulk of Fmoc-beta-phenyl-Phe-OH (molecular weight 463.5 g/mol [1]) is leveraged to introduce a highly hindered, hydrophobic motif into peptide sequences. This is a proven strategy to sterically shield adjacent amide bonds from enzymatic cleavage, thereby extending the half-life of peptide drug candidates in vivo. The compound's defined structure ensures predictable conformational constraint, a key parameter in peptidomimetic design.

Synthesis of Bio-Inspired Photonic and Optical Materials

Researchers exploit the unique self-assembly property of Fmoc-beta-phenyl-Phe-OH, which forms arrays of spherical particles that produce opal-like, multicolored photonic arrays via Mie scattering [2]. This allows for the bottom-up fabrication of organic coatings and surfaces with tunable optical properties. This is a distinct application not easily achieved with standard Fmoc-Phe-OH or Fmoc-FF building blocks, which tend to form hydrogels or nanotubes.

High-Fidelity Solid-Phase Peptide Synthesis (SPPS)

As a protected amino acid with a benchmark purity of ≥98.0% by HPLC , Fmoc-beta-phenyl-Phe-OH is directly compatible with standard Fmoc-SPPS protocols on automated synthesizers. Its high purity minimizes the formation of deletion and truncation sequences, which is particularly critical when incorporating a bulky residue where coupling kinetics may be slower. This ensures high overall crude peptide purity and simplifies downstream purification.

Engineering Lipophilic Peptide Conjugates for Drug Delivery

The pronounced lipophilicity of this building block (XLogP3 = 6.1 [1]) is utilized to create peptide-drug conjugates or amphiphilic peptides with enhanced membrane affinity. By incorporating Fmoc-beta-phenyl-Phe-OH, scientists can fine-tune the hydrophobicity of a peptide sequence to optimize its loading into liposomal or micellar drug delivery vehicles or improve its passive diffusion across biological membranes.

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